molecular formula C10H7ClN2 B1423632 4-chloro-7-methyl-1H-indole-6-carbonitrile CAS No. 1167056-04-3

4-chloro-7-methyl-1H-indole-6-carbonitrile

Cat. No.: B1423632
CAS No.: 1167056-04-3
M. Wt: 190.63 g/mol
InChI Key: FEOLAPFXOIDOAV-UHFFFAOYSA-N
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Description

4-chloro-7-methyl-1H-indole-6-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 4th position, a cyano group at the 6th position, and a methyl group at the 7th position on the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 4-chloro-7-methyl-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-2-nitrobenzaldehyde with malononitrile in the presence of a base can lead to the formation of the desired indole derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-chloro-7-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-7-methyl-1H-indole-6-carbonitrile has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
    Cell LineIC50 (µM)
    MCF-75.0
    HCT1163.5
    These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and reactive oxygen species generation.
  • Antimicrobial Properties : The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria:
    BacteriaMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12.5 µg/mL
    Escherichia coli25 µg/mL

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit nitric oxide synthase, leading to reduced nitric oxide production in inflammatory conditions.

Chemical Synthesis

As a building block, this compound is utilized in synthesizing more complex molecules. It can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can convert the cyano group to an amine group.
  • Substitution : The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Case Study on Cancer Treatment

A study evaluated a series of indole derivatives for anticancer properties, revealing that substitutions at positions 4 and 7 significantly enhanced potency against various cancer types. Compounds with a chloro group at position 4 demonstrated improved binding affinity to target proteins involved in cancer progression.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of indole derivatives, demonstrating that modifications at the carbonitrile position could enhance activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-chloro-7-methyl-1H-indole-6-carbonitrile can be compared with other indole derivatives such as 4-chloro-1H-indole, 6-cyano-1H-indole, and 7-methyl-1H-indole. Each of these compounds has unique structural features that influence their chemical reactivity and biological activity. The presence of the chlorine, cyano, and methyl groups in this compound makes it distinct and potentially more versatile in certain applications.

Biological Activity

4-Chloro-7-methyl-1H-indole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8ClN
  • Molecular Weight : 191.63 g/mol
  • IUPAC Name : this compound

The presence of the chloro and cyano groups in its structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro group enhances lipophilicity, facilitating cell membrane penetration, while the carbonitrile group can participate in hydrogen bonding and nucleophilic attack, influencing enzyme activity and receptor binding.

Anticancer Activity

Recent studies have demonstrated that indole derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from low micromolar to sub-micromolar concentrations, indicating potent activity.
Cell LineIC50 (µM)
MCF-75.0
HCT1163.5

These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and ROS generation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit nitric oxide synthase (iNOS), leading to reduced nitric oxide production in inflammatory conditions. This activity is critical for managing chronic inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:

  • Case Study on Cancer Treatment : A study evaluated a series of indole derivatives for their anticancer properties, revealing that substitutions at positions 4 and 7 significantly enhanced potency against various cancer types. The findings indicated that compounds with a chloro group at position 4 had improved binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of indole derivatives, demonstrating that modifications at the carbonitrile position could enhance activity against resistant bacterial strains .

Properties

IUPAC Name

4-chloro-7-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOLAPFXOIDOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1C#N)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267871
Record name 4-Chloro-7-methyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-04-3
Record name 4-Chloro-7-methyl-1H-indole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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